molecular formula C15H13NO3 B13976945 8,9-Dimethoxyphenanthridin-6(5H)-one CAS No. 50879-53-3

8,9-Dimethoxyphenanthridin-6(5H)-one

Cat. No.: B13976945
CAS No.: 50879-53-3
M. Wt: 255.27 g/mol
InChI Key: JSZDJKBYMGGQAL-UHFFFAOYSA-N
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Description

8,9-Dimethoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenanthridinone core with methoxy groups at the 8th and 9th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxyphenanthridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-(2-methoxyphenyl)benzamide using oxidizing agents like iodine or bromine in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced phenanthridinone derivatives.

    Substitution: Introduction of different substituents at various positions on the phenanthridinone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-Dimethoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound without methoxy groups.

    8-Methoxyphenanthridin-6(5H)-one: A similar compound with a single methoxy group.

    9-Methoxyphenanthridin-6(5H)-one: Another similar compound with a methoxy group at a different position.

Uniqueness

8,9-Dimethoxyphenanthridin-6(5H)-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

50879-53-3

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

8,9-dimethoxy-5H-phenanthridin-6-one

InChI

InChI=1S/C15H13NO3/c1-18-13-7-10-9-5-3-4-6-12(9)16-15(17)11(10)8-14(13)19-2/h3-8H,1-2H3,(H,16,17)

InChI Key

JSZDJKBYMGGQAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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